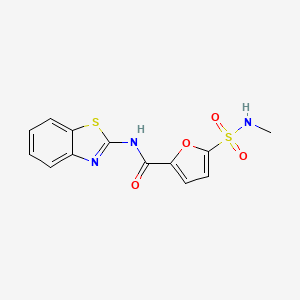

N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c1-14-22(18,19)11-7-6-9(20-11)12(17)16-13-15-8-4-2-3-5-10(8)21-13/h2-7,14H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTPBSLNZXCIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the furan ring and subsequent functionalization with the methylsulfamoyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes and proteins essential for the survival and replication of Mycobacterium tuberculosis. The exact molecular targets and pathways are still under investigation, but docking studies have revealed favorable interactions with several potential targets .

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound shares structural motifs with several synthesized analogs (Table 1):

- Substituent Impact: Nitro Groups (e.g., Compound 64 ): Enhance antimicrobial potency but may reduce bioavailability due to hydrophobicity. Benzothiazole vs. Nitrothiazole: Benzothiazole derivatives (e.g., ) show Gram-positive and antitubercular activity, suggesting the target compound may share similar targets but with modified selectivity due to the methylsulfamoyl group.

Research Findings and Data Tables

Biological Activity

N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antibacterial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 363.4 g/mol. Its structure features a benzothiazole moiety linked to a furan ring and a methylsulfamoyl group, which contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit promising antitumor properties. For instance, this compound showed significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Activity Description |

|---|---|---|

| A549 (Lung) | 6.75 ± 0.19 | Moderate activity in 2D assays |

| HCC827 (Lung) | 5.13 ± 0.97 | Moderate activity in 2D assays |

| NCI-H358 (Lung) | 4.01 ± 0.95 | High activity in 2D assays |

| MRC-5 (Fibroblast) | 3.11 ± 0.26 | Moderate cytotoxicity observed |

The compound was tested using both two-dimensional (2D) and three-dimensional (3D) cell culture systems, revealing higher efficacy in 2D formats compared to 3D environments, suggesting that further optimization of the compound's structure may enhance its selectivity and reduce toxicity to normal cells .

Antibacterial Activity

Benzothiazole derivatives have also been evaluated for their antibacterial properties. In vitro studies indicated that the compound demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Anti-inflammatory Activity

In addition to its antitumor and antibacterial properties, the compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models. This activity highlights its potential use in treating inflammatory diseases.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on lung cancer cell lines A549 and HCC827. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at specific concentrations, comparable to standard chemotherapeutic agents like doxorubicin .

- Antibacterial Assessment : In another study focusing on antibacterial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed promising MIC values, indicating its potential as an effective antibacterial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates. Subsequent sulfamoylation of the furan ring at the 5-position is achieved using methylsulfamoyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Amide coupling between the benzothiazol-2-amine and the activated furan-carboxylic acid (e.g., using EDC/HOBt or DCC) completes the synthesis. Critical parameters include reaction temperature (70–90°C for cyclization) and stoichiometric control to avoid side products .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the benzothiazole, sulfamoyl, and furan moieties. Key diagnostic signals include:

- Benzothiazole protons : Downfield aromatic signals at δ 7.5–8.5 ppm.

- Sulfamoyl group : Distinct singlet for NH(CH₃) around δ 2.8–3.2 ppm.

- Furan protons : Coupled doublets in the δ 6.0–7.0 ppm range.

High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should focus on cytotoxicity (MTT assay), antimicrobial activity (MIC determination against Gram+/− bacteria), and enzyme inhibition (e.g., kinase or protease targets). Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are critical. Computational docking (AutoDock Vina) can predict binding affinity to targets like EGFR or COX-2, guiding experimental prioritization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL is the gold standard. Key steps:

- Crystallization : Optimize solvent (e.g., DMSO/water) and slow evaporation.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Analyze bond lengths (e.g., C-N in benzothiazole: ~1.32 Å) and torsion angles to confirm planarity of the sulfamoyl-furan system. Discrepancies between experimental and computational (DFT-optimized) geometries may indicate dynamic behavior .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies:

- ADME profiling : Measure logP (octanol/water) to assess lipophilicity; aim for 2–3 for optimal membrane permeability.

- Metabolic stability : Use liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., sulfamoyl hydrolysis).

- Formulation : Test solubility enhancers (cyclodextrins) or pro-drug derivatives .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?

- Methodological Answer : Systematic SAR requires:

- Substituent variation : Replace methylsulfamoyl with ethylsulfonamide to assess steric effects.

- Isosteric replacement : Swap benzothiazole with benzoxazole to probe electronic contributions.

- Pharmacophore mapping : Overlay active/inactive analogs (e.g., using PyMOL) to identify critical hydrogen-bonding motifs.

Data from fluorescence polarization (binding affinity) and SPR (kinetics) validate hypotheses .

Q. How can in silico methods predict off-target interactions for this compound?

- Methodological Answer : Use Schrödinger’s Prime MM-GBSA for binding free energy calculations across a panel of 50+ targets (e.g., GPCRs, ion channels). Pair with molecular dynamics (MD) simulations (GROMACS) to assess conformational stability. False positives are minimized by cross-referencing with ChEMBL bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.